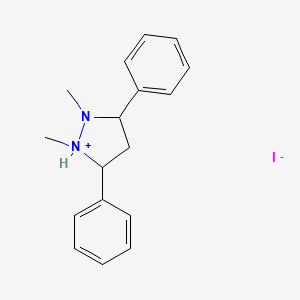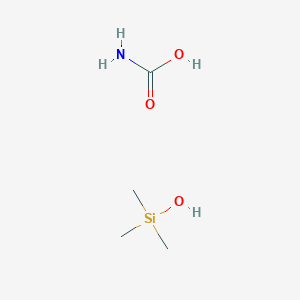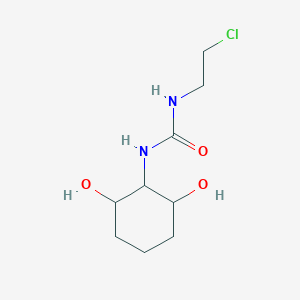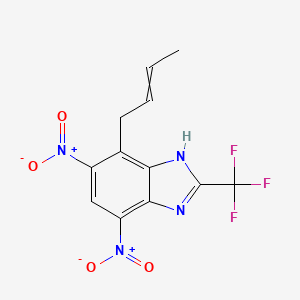
4-(But-2-en-1-yl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(But-2-en-1-yl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole is a complex organic compound characterized by its unique structure, which includes a but-2-en-1-yl group, two nitro groups, and a trifluoromethyl group attached to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-en-1-yl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivativesThe nitro groups are usually introduced through nitration reactions, while the trifluoromethyl group can be added using trifluoromethylation reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and trifluoromethylation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(But-2-en-1-yl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups at specific positions on the benzimidazole ring .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential as an anticancer agent or antimicrobial compound is being explored, given its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new polymers, coatings, and other materials with specialized properties
Mechanism of Action
The mechanism of action of 4-(But-2-en-1-yl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and trifluoromethyl group play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(But-2-en-1-yl)-5,7-dinitro-1H-benzimidazole: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
4-(But-2-en-1-yl)-2-(trifluoromethyl)-1H-benzimidazole: Lacks the nitro groups, which are important for certain chemical reactions and interactions.
5,7-Dinitro-2-(trifluoromethyl)-1H-benzimidazole: Lacks the but-2-en-1-yl group, which may influence its physical properties and reactivity.
Uniqueness
The presence of both nitro groups and a trifluoromethyl group in 4-(But-2-en-1-yl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole makes it unique compared to similar compounds.
Properties
CAS No. |
60181-55-7 |
|---|---|
Molecular Formula |
C12H9F3N4O4 |
Molecular Weight |
330.22 g/mol |
IUPAC Name |
7-but-2-enyl-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C12H9F3N4O4/c1-2-3-4-6-7(18(20)21)5-8(19(22)23)10-9(6)16-11(17-10)12(13,14)15/h2-3,5H,4H2,1H3,(H,16,17) |
InChI Key |
MPKQWFONWPOLOY-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)
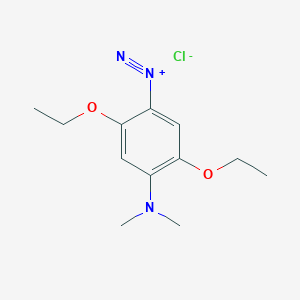
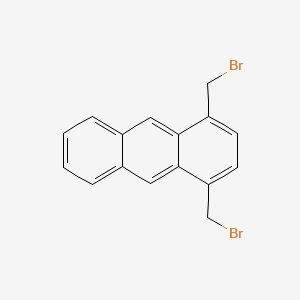
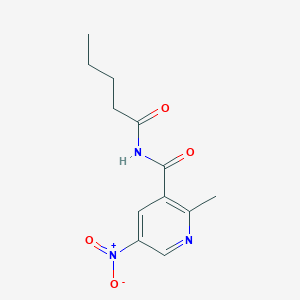
![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)
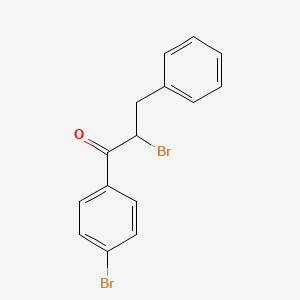
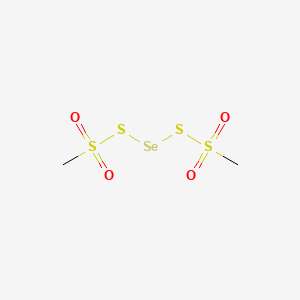

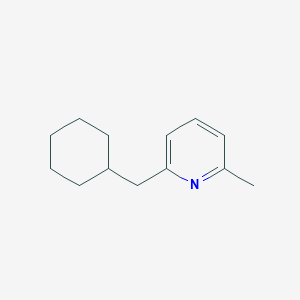
![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)
